

Application Notes and Protocols: Immobilization of Enzymes on Surfaces with (Rac)-Tris-NTA

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Compound of Interest

Compound Name: (Rac)-Tris-NTA

Cat. No.: B11934737

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The immobilization of enzymes onto solid supports is a critical technique in various biotechnological and pharmaceutical applications, enhancing enzyme stability, reusability, and simplifying downstream processing.[1][2] A highly effective method for the reversible immobilization of recombinant enzymes is the use of tris-nitrilotriacetic acid (Tris-NTA) functionalized surfaces, which exhibit a strong and specific affinity for polyhistidine-tagged (His-tagged) proteins.[3][4][5]

The Tris-NTA moiety, with its three NTA groups, offers a significant advantage over traditional mono-NTA surfaces by providing a multivalent interaction with the hexahistidine tag (His6-tag) of an enzyme. This results in a much more stable and prolonged immobilization, minimizing ligand decay and baseline drift in sensitive assays. The interaction is mediated by a divalent metal ion, typically Nickel (Ni^{2+}), which forms a coordination complex with the NTA groups and the imidazole side chains of the histidine residues in the His-tag. This system allows for the controlled and oriented immobilization of enzymes, which is crucial for maintaining their catalytic activity.

Applications:

The robust and specific nature of Tris-NTA mediated enzyme immobilization lends itself to a variety of applications, including:

- **Enzyme-Linked Immunosorbent Assays (ELISAs):** Immobilized enzymes can be used as reporters for detecting specific biomolecular interactions.
- **Biosensors:** The stable attachment of enzymes to sensor surfaces, such as those used in Surface Plasmon Resonance (SPR) or enzyme thermistors, is crucial for developing reliable and reusable biosensors for diagnostics and interaction studies.
- **Biocatalysis in Flow Reactors:** Immobilized enzymes in microreactors or packed-bed reactors allow for continuous biocatalytic processes with easy separation of the catalyst from the product stream.
- **Protein-Protein and Protein-DNA Interaction Studies:** Orienting proteins on a surface is critical for studying their interactions with other molecules. Tris-NTA provides a reliable method for achieving this.
- **Drug Discovery and Screening:** Immobilized enzymes are used in high-throughput screening assays to identify enzyme inhibitors or modulators.

Quantitative Data Summary

The following table summarizes key quantitative data related to the binding affinity and stability of His-tagged proteins immobilized on Tris-NTA surfaces.

Parameter	Value	Protein/System	Comments	Source
Binding Affinity (KD)				
Mono-NTA to His6-tag	~10 μ M	General	Relatively weak affinity, leading to dissociation.	
Tris-NTA to His6-tag	Sub-nanomolar to 10 nM	General, dependent on spacer length	Significantly higher affinity due to multivalency, resulting in stable complex formation.	
Immobilization Stability				
Mono-NTA Surface	45% protein remaining	Ubiquitin	Significant dissociation observed over time.	
Tris-NTA (HTG chip)	92% protein remaining	Ubiquitin	Demonstrates much greater stability and minimal dissociation compared to mono-NTA.	
Reusability				
NTA Resin	>300 cycles	His-tagged Alcohol Dehydrogenase (ADH)	The enzyme column could be regenerated by washing with EDTA and	

reloaded with
fresh enzyme.

Experimental Protocols

Protocol 1: Surface Preparation and Functionalization with Tris-NTA

This protocol describes the general steps for functionalizing a surface (e.g., gold, glass, or polymer) with Tris-NTA. The specific chemistry will depend on the substrate material. Here, we outline a common approach for gold surfaces using a self-assembled monolayer (SAM).

Materials:

- Gold-coated substrate
- Ethanol, absolute
- Milli-Q water
- Nitrogen gas stream
- 11-mercaptoundecylamine (MUAM)
- N-succinimidyl-S-acetylthiopropionate (SATP)
- Maleimide-NTA
- Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- Nickel (II) chloride (NiCl_2) solution (e.g., 40 mM in Tris buffer)
- EDTA solution (e.g., 350 mM in Tris buffer, pH 8.0)

Procedure:

- Substrate Cleaning:

- Thoroughly clean the gold substrate by sonicating in ethanol and then Milli-Q water for 10 minutes each.
- Dry the substrate under a gentle stream of nitrogen.
- Formation of Amine-Terminated SAM:
 - Immerse the clean substrate in a solution of 1 mM MUAM in absolute ethanol for at least 12 hours to form a self-assembled monolayer.
 - Rinse the substrate with ethanol and water, then dry with nitrogen.
- Activation with SATP:
 - React the amine-terminated surface with a solution of SATP to introduce sulfhydryl groups.
- Immobilization of Maleimide-NTA:
 - Incubate the sulfhydryl-activated surface with a solution of maleimide-NTA. The maleimide group will react with the sulfhydryl group to form a stable thioether bond, linking the NTA to the surface.
- Nickel Ion Chelation:
 - Immerse the Tris-NTA functionalized surface in a 40 mM NiCl_2 solution for at least 30 minutes to charge the NTA groups with Ni^{2+} ions.
 - Rinse thoroughly with Tris buffer to remove any unbound Ni^{2+} .

Protocol 2: Immobilization of His-Tagged Enzymes on Ni^{2+} -Tris-NTA Surfaces

Materials:

- Ni^{2+} -charged Tris-NTA functionalized surface (from Protocol 1)
- Purified His-tagged enzyme in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5-8.0). Crucially, the buffer must not contain chelating agents like EDTA or high concentrations of

imidazole.

- Wash buffer (same as the enzyme buffer)
- Blocking solution (e.g., 1% BSA in wash buffer), if necessary to prevent non-specific binding.

Procedure:

- Enzyme Solution Preparation:
 - Prepare a solution of the His-tagged enzyme at the desired concentration in the appropriate buffer. The optimal concentration will depend on the enzyme and the application and may need to be determined empirically.
- Immobilization:
 - Incubate the Ni²⁺-Tris-NTA surface with the enzyme solution. The incubation time can range from 30 minutes to several hours at room temperature or 4°C, depending on the desired surface density and enzyme stability. Gentle agitation can improve immobilization efficiency.
- Washing:
 - After incubation, wash the surface extensively with the wash buffer to remove any non-specifically bound or loosely attached enzyme molecules. Several washes are recommended.
- Blocking (Optional):
 - If non-specific binding is a concern in subsequent applications, incubate the surface with a blocking solution for 30-60 minutes.
- Final Wash and Storage:
 - Perform a final wash with the wash buffer. The immobilized enzyme surface is now ready for use.
 - For storage, keep the surface in a suitable buffer at 4°C.

Protocol 3: Regeneration of the Tris-NTA Surface

A key advantage of the NTA system is the ability to regenerate the surface by stripping the bound enzyme and nickel ions, allowing for reuse of the functionalized support.

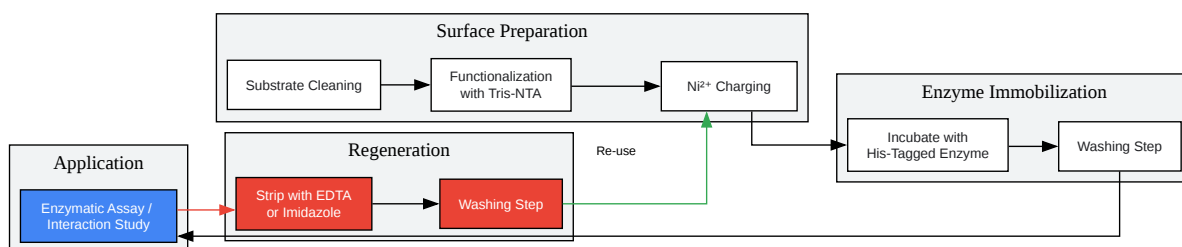
Materials:

- Used enzyme-immobilized surface
- Regeneration buffer: Tris buffer containing 200-350 mM Imidazole or 350 mM EDTA, pH 8.0.
- Wash buffer (e.g., Tris buffer)
- NiCl_2 solution (from Protocol 1)

Procedure:

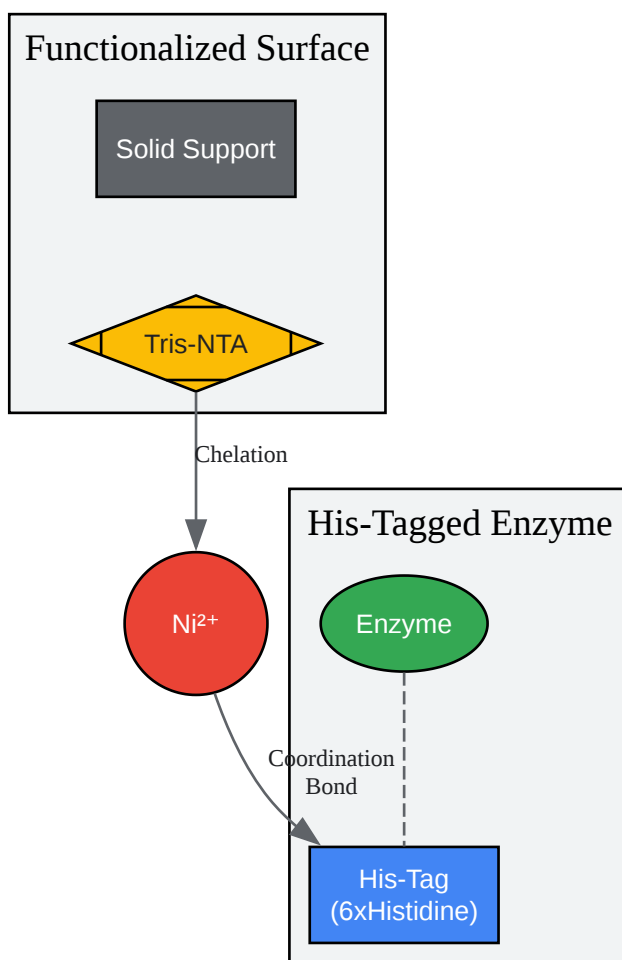
- Stripping the Enzyme and Ni^{2+} :
 - Incubate the surface with the regeneration buffer for 10-20 minutes. EDTA is a strong chelating agent that will strip the Ni^{2+} ions from the NTA, thereby releasing the His-tagged enzyme. Imidazole competes with the histidine residues for binding to the Ni^{2+} ions.
- Washing:
 - Wash the surface thoroughly with wash buffer to remove all traces of the regeneration buffer, enzyme, and Ni^{2+} ions.
- Re-charging with Ni^{2+} :
 - To reuse the surface, re-charge it with nickel ions by following step 5 of Protocol 1. The surface is now ready for immobilization of a new batch of His-tagged enzyme.

Visualizations



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Caption: Experimental workflow for enzyme immobilization and surface regeneration.



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